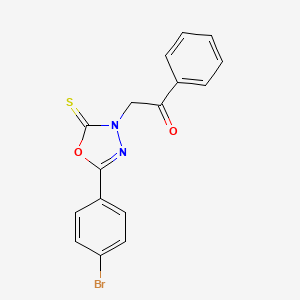
5')-B-D-threo-thymidine-13C2 Ammonia Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is a synthetic nucleoside analog. It is a modified form of thymidine, which is one of the four nucleosides that make up DNA. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt typically involves the incorporation of carbon-13 isotopes into the thymidine molecule. This can be achieved through various synthetic routes, including:
Isotope Labeling: The carbon-13 isotopes are introduced into the thymidine molecule through chemical reactions that replace the natural carbon atoms with carbon-13 atoms.
Chemical Synthesis: The labeled thymidine is then reacted with ammonia to form the ammonia salt.
Industrial Production Methods
Industrial production of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves large-scale synthesis using automated chemical reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
5’)-B-D-threo-thymidine-13C2 Ammonia Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other nucleoside analogs.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of thymidine, which can be used in different scientific applications.
科学的研究の応用
5’)-B-D-threo-thymidine-13C2 Ammonia Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Used in DNA labeling and sequencing studies to track the incorporation of nucleosides into DNA.
Medicine: Used in diagnostic imaging and therapeutic applications, particularly in cancer research.
Industry: Used in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of 5’)-B-D-threo-thymidine-13C2 Ammonia Salt involves its incorporation into DNA. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and incorporation of the compound into DNA. This helps in understanding the molecular targets and pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
Thymidine: The natural nucleoside that 5’)-B-D-threo-thymidine-13C2 Ammonia Salt is derived from.
Deoxyuridine: Another nucleoside analog used in similar research applications.
5-Fluorouracil: A nucleoside analog used in cancer treatment.
Uniqueness
5’)-B-D-threo-thymidine-13C2 Ammonia Salt is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require precise tracking and analysis of nucleoside incorporation into DNA. This sets it apart from other similar compounds that do not have isotope labeling.
特性
分子式 |
C20H30N5O12P |
|---|---|
分子量 |
563.5 g/mol |
IUPAC名 |
azane;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14+,15+,16+;/m0./s1 |
InChIキー |
TUUIEHHWVRHMDA-JQQQFMHGSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)C)O.N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)


![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)


![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
